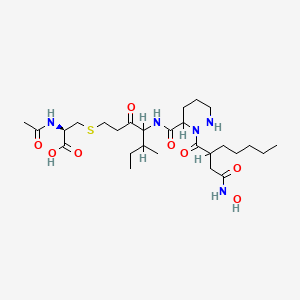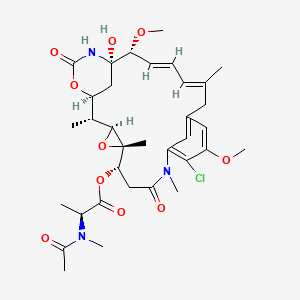
Merbarone
Overview
Description
Merbarone is a thiobarbituric derivative known for its potent inhibitory effects on topoisomerase II, an enzyme crucial for DNA replication and transcription. This compound has garnered significant attention due to its potential as an anticancer agent, particularly in inhibiting the catalytic activity of topoisomerase II without causing DNA cleavage .
Mechanism of Action
Target of Action
Merbarone primarily targets DNA topoisomerase II (TOP2) . TOP2 is a conserved regulator of chromatin topology that catalyzes reversible DNA double-strand breaks (DSBs) and is essential for maintaining genomic integrity during vital cellular processes such as transcription, replication, and cell division .
Mode of Action
This compound acts as a catalytic inhibitor of TOP2 . It specifically blocks the cleavage of the substrate DNA helix by TOP2 , preventing the formation of the TOP2–DNA cleavage complex . This action substantially decreases the catalytic activity of TOP2 .
Biochemical Pathways
The inhibition of TOP2 by this compound affects the enzyme’s ability to relieve the superhelical state of genomic DNA or disentangle interlinked chromosomes . This action can lead to the accumulation of double-strand breaks, causing cell death .
Result of Action
This compound’s inhibition of TOP2 leads to a decrease in the enzyme’s catalytic activity, resulting in no DNA cleavage . This action can strongly inhibit cancer cell proliferation . It’s also noted that this compound confusingly induces dna breaks and causes s and g2/m arrest with an undefined mechanism of action to date .
Biochemical Analysis
Biochemical Properties
Merbarone interacts with TopoII, an enzyme that plays a crucial role in DNA replication and transcription . It does not prevent the association of the enzyme with DNA, but blocks TopoII DNA cleavage . This interaction with TopoII is key to its biochemical activity.
Cellular Effects
This compound’s interaction with TopoII leads to the inhibition of DNA replication and transcription, which in turn affects cell proliferation. This makes it a potential candidate for cancer treatment, as it can inhibit the proliferation of cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking TopoII DNA cleavage . This prevents the normal functioning of the enzyme, leading to the inhibition of DNA replication and transcription .
Metabolic Pathways
Given its interaction with TopoII, it’s likely that it affects the metabolic pathways related to DNA replication and transcription .
Transport and Distribution
Given its interaction with TopoII, it’s likely that it’s transported to the nucleus where it can interact with the enzyme .
Subcellular Localization
This compound is likely localized in the nucleus given its interaction with TopoII, an enzyme that is found in the nucleus and is involved in DNA replication and transcription .
Preparation Methods
Merbarone can be synthesized through a straightforward reaction involving 2-thiobarbituric acid and phenyl isocyanate. The reaction is typically carried out in pyridine at temperatures ranging from 75 to 85°C for about 4 hours, yielding this compound in approximately 64% yield . Industrial production methods follow similar synthetic routes, ensuring high purity and consistency in the final product.
Chemical Reactions Analysis
Merbarone primarily undergoes reactions that involve its functional groups. Key reactions include:
Substitution Reactions: The phenyl group in this compound can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The thiobarbituric core can undergo oxidation and reduction under specific conditions, although these reactions are less common in practical applications.
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the thiobarbituric ring.
Common reagents used in these reactions include strong acids or bases for hydrolysis and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions but often involve modifications to the phenyl or thiobarbituric moieties.
Scientific Research Applications
Merbarone has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the inhibition of topoisomerase II and its effects on DNA topology.
Biology: Investigated for its role in inducing apoptosis in cancer cells through the inhibition of topoisomerase II.
Comparison with Similar Compounds
Merbarone is often compared with other topoisomerase II inhibitors such as etoposide, doxorubicin, and mitoxantrone. While these compounds also target topoisomerase II, they act as “poisons” by stabilizing the DNA-topoisomerase II cleavage complex, leading to increased DNA damage. In contrast, this compound acts as a catalytic inhibitor, blocking the enzyme’s activity without causing DNA cleavage . This distinction makes this compound a valuable tool in studying the different mechanisms of topoisomerase II inhibition and developing new therapeutic agents.
Similar compounds include:
- Etoposide
- Doxorubicin
- Mitoxantrone
- Aclarubicin
Each of these compounds has unique properties and mechanisms of action, but this compound’s ability to inhibit topoisomerase II without causing DNA cleavage sets it apart .
Properties
IUPAC Name |
4,6-dioxo-N-phenyl-2-sulfanylidene-1,3-diazinane-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c15-8(12-6-4-2-1-3-5-6)7-9(16)13-11(18)14-10(7)17/h1-5,7H,(H,12,15)(H2,13,14,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARCFMKMOFFIGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2C(=O)NC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9031567 | |
| Record name | Merbarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H2O < 0.1 (mg/mL), C2H5OH < 0.1 (mg/mL), 0.1N HCI <0.1 (mg/mL), DMSO 80 (mg/mL), 0.1N NaOH 5 (mg/mL), CHCl3 < 0.1 (mg/mL), CH3CN < 0.1 (mg/mL), pH 9 buffer < 0.1 (mg/mL), (CH3)2 < 0.1 (mg/mL), TFA < 0.1 (mg/mL), THF 6 (mg/mL) | |
| Record name | MERBARONE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/336628%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
97534-21-9 | |
| Record name | Merbarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97534-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Merbarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097534219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Merbarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MERBARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWB9IF596V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















